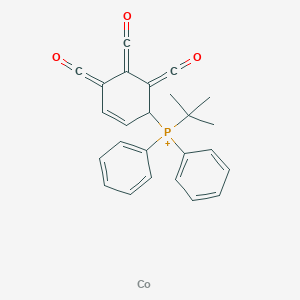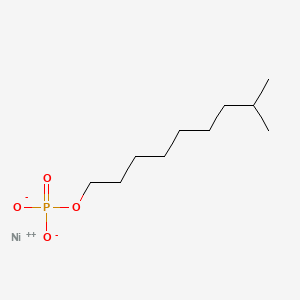
8-methylnonyl phosphate;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methylnonyl phosphate;nickel(2+) is a coordination compound where nickel(2+) is complexed with 8-methylnonyl phosphate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylnonyl phosphate;nickel(2+) typically involves the reaction of nickel salts with 8-methylnonyl phosphate under controlled conditions. One common method is the reaction of nickel(II) nitrate hexahydrate with 8-methylnonyl phosphate in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of 8-methylnonyl phosphate;nickel(2+) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to control temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions
8-methylnonyl phosphate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) or other lower oxidation states.
Substitution: Ligand exchange reactions where the phosphate group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel metal or nickel(I) complexes.
科学的研究の応用
8-methylnonyl phosphate;nickel(2+) has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Electrochemistry: Employed in the development of electrochemical sensors and batteries.
Materials Science: Utilized in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its coordination chemistry.
作用機序
The mechanism by which 8-methylnonyl phosphate;nickel(2+) exerts its effects involves coordination chemistry where the nickel ion interacts with various substrates. The molecular targets include enzymes and other proteins that can bind to the nickel center, facilitating catalytic or inhibitory effects. The pathways involved often include electron transfer processes and changes in the oxidation state of nickel .
類似化合物との比較
Similar Compounds
Nickel(II) phosphate: Similar in terms of the nickel-phosphate coordination but lacks the organic 8-methylnonyl group.
Nickel(II) phosphonate: Contains a phosphonate group instead of phosphate, leading to different chemical properties and applications.
Uniqueness
8-methylnonyl phosphate;nickel(2+) is unique due to the presence of the 8-methylnonyl group, which imparts specific hydrophobic properties and influences the compound’s solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in organic catalysis and materials science .
特性
CAS番号 |
74203-45-5 |
|---|---|
分子式 |
C10H21NiO4P |
分子量 |
294.94 g/mol |
IUPAC名 |
8-methylnonyl phosphate;nickel(2+) |
InChI |
InChI=1S/C10H23O4P.Ni/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
InChIキー |
QLTQCZNQOTWUOY-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


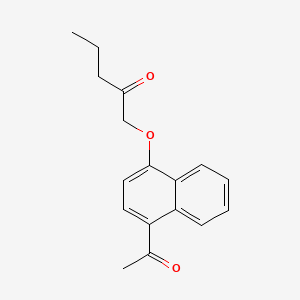
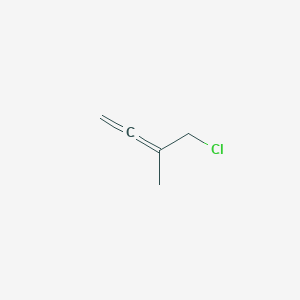
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)

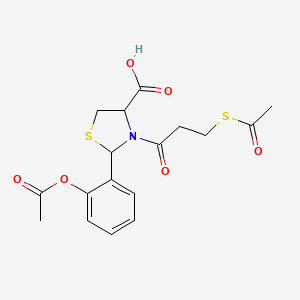
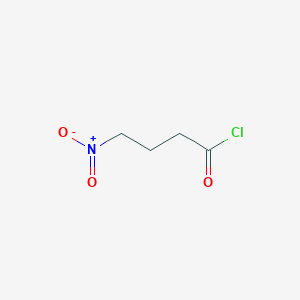
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
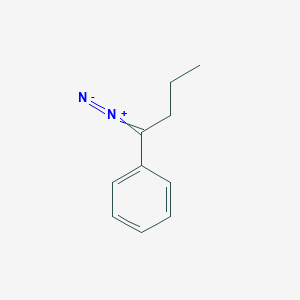
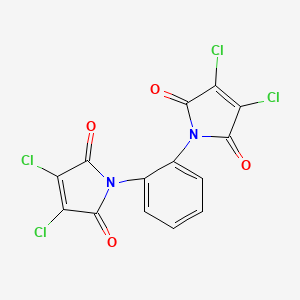

![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
